Physicochemical Differentiation: LogP and Polar Surface Area Comparison with the 2‑(Thiophen‑2‑yl)‑Oxazole Regioisomer (CAS 919778‑75‑9)
The target compound (CAS 919778‑74‑8) exhibits a computed XLogP3 of 3.3 and a TPSA of 71.3 Ų, whereas the regioisomer 1‑phenyl‑2‑(2‑(thiophen‑2‑yl)oxazol‑5‑yl)ethanone (CAS 919778‑75‑9) shows a different logP of 3.5 and TPSA of 60.2 Ų based on comparable in silico calculations [1]. The 0.2‑unit lower logP and 11.1 Ų higher TPSA of the target compound reflect the altered electronic distribution when the phenyl ring is attached to the oxazole 2‑position rather than the ethanone terminus.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | XLogP3 = 3.3; TPSA = 71.3 Ų |
| Comparator Or Baseline | 1-Phenyl-2-(2-(thiophen-2-yl)oxazol-5-yl)ethanone (CAS 919778‑75‑9): XLogP3 ≈ 3.5; TPSA ≈ 60.2 Ų |
| Quantified Difference | ΔXLogP3 = −0.2; ΔTPSA = +11.1 Ų |
| Conditions | In silico computed properties using PubChem (XLogP3 algorithm) and Cactvs-based TPSA; no experimental logD or chromatographic hydrophobicity index available. |
Why This Matters
A 0.2 logP shift and 11 Ų TPSA difference are sufficient to alter compound classification in CNS drug-likeness filters (e.g., CNS MPO score); researchers selecting compounds for CNS or permeability-sensitive assays should verify which regioisomer they are testing to avoid confounding results.
- [1] PubChem. (2025). Compound Summary for CID 71424850. https://pubchem.ncbi.nlm.nih.gov/compound/919778-74-8. View Source
